molecular formula C8H5BrN2OS B1449041 8-Bromo-2-mercaptoquinazolin-4(3H)-one CAS No. 1594520-35-0

8-Bromo-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B1449041
CAS No.: 1594520-35-0
M. Wt: 257.11 g/mol
InChI Key: VLJDHVXBKWJTRP-UHFFFAOYSA-N
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Description

8-Bromo-2-mercaptoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Compounds in this family are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinazolinone precursor.

    Mercapto Group Introduction: The mercapto group can be introduced through thiolation reactions using reagents like thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrogen derivatives.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-2-mercaptoquinazolin-4(3H)-one may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoquinazolin-4(3H)-one: Lacks the bromine atom, potentially less reactive.

    8-Chloro-2-mercaptoquinazolin-4(3H)-one: Chlorine instead of bromine, different reactivity and properties.

    8-Bromoquinazolin-4(3H)-one: Lacks the mercapto group, different biological activity.

Uniqueness

8-Bromo-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both bromine and mercapto groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

8-bromo-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJDHVXBKWJTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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